N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]-2-methoxy-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6S3/c1-13-7-8-14(24-2)16(11-13)28(22,23)19-12-17(15-5-3-9-25-15)27(20,21)18-6-4-10-26-18/h3-11,17,19H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHGIRJVRXZGQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide is a complex organic compound notable for its unique structural features, which include a furan ring and a thiophene sulfonyl group. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H21N3O5S2 |
| Molecular Weight | 471.55 g/mol |
| LogP | 2.0845 |
| Polar Surface Area | 98.146 Ų |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 9 |
Synthesis
The synthesis of this compound typically involves multi-step synthetic pathways, including the formation of the furyl and thienylsulfonyl groups followed by coupling reactions with sulfonamide derivatives. The synthetic methods are optimized for yield and purity, often utilizing various catalysts and controlled reaction environments.
Biological Activity
Research indicates that compounds with similar structures exhibit a variety of biological activities. Here are some key findings regarding the biological activity of this compound:
Antimicrobial Activity
Recent studies have shown that sulfonamide derivatives can possess significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential as broad-spectrum antimicrobial agents .
Anticancer Activity
In vitro studies have demonstrated that compounds featuring furan and thiophene moieties exhibit cytotoxic effects against various cancer cell lines. For example, derivatives with similar structural motifs have been tested against colon carcinoma cells, showing promising results in inhibiting cell proliferation . The mechanism often involves the induction of apoptosis through pathways that may include modulation of Bcl-2 family proteins.
Antimalarial Activity
Compounds within this chemical class have also been evaluated for antimalarial activity. For instance, certain derivatives have shown efficacy against Plasmodium falciparum in vitro, with subsequent in vivo studies confirming their potential to suppress parasitic growth in murine models . This highlights the therapeutic potential of such compounds in treating malaria.
Case Studies
- Antibacterial Efficacy : A study on related sulfonamide compounds indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Cytotoxicity Assay : In a cytotoxicity assay involving human cancer cell lines (e.g., HCT116), compounds similar to this compound exhibited IC50 values significantly lower than those of traditional chemotherapeutics like doxorubicin .
Scientific Research Applications
Structural Characteristics
The compound's structure includes multiple functional groups that contribute to its reactivity and potential biological interactions:
| Feature | Description |
|---|---|
| Furan Ring | A five-membered aromatic ring containing oxygen, enhancing reactivity. |
| Thiophene Ring | A five-membered aromatic ring containing sulfur, which may improve pharmacological properties. |
| Sulfonamide Group | Known for antibacterial properties, allowing interaction with various biological targets. |
| Methoxy Group | Enhances lipophilicity, potentially improving bioavailability. |
Research indicates that compounds with similar structures exhibit diverse biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Properties
Studies suggest that compounds containing furan and thiophene rings can exhibit significant antimicrobial activity. The sulfonamide group is recognized for its antibacterial effects. For instance:
- Minimum Inhibitory Concentrations (MICs) : Related compounds have shown MICs against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli ranging from 20 to 70 µM. The unique dual heterocyclic structure of N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide could yield similar or enhanced activity .
Cytotoxicity Testing
In vitro assays have demonstrated low cytotoxicity for related compounds, with CC50 values exceeding 100 µM in Vero and MDCK cells. This suggests a favorable safety profile while maintaining effectiveness against pathogens .
Synthesis and Characterization
The synthesis typically involves multi-step organic reactions starting from commercially available furan and thiophene derivatives. Key steps include:
- Formation of Intermediate : Reaction between furan derivatives and thiophene derivatives under basic conditions.
- Hydroxylation and Sulfonation : Introduction of hydroxyl and sulfonamide groups to achieve the final structure.
Comparison with Similar Compounds
Key Observations :
- However, related furan-sulfonamide derivatives (e.g., entries 2 and 3 in the table) show moderate to high yields (53–86%) using multi-step protocols involving sulfonyl chloride intermediates .
- Structural Variations : Unlike the target compound, which has a thiophene sulfonyl group, N-(5-chloro-2-methoxyphenyl)benzenesulfonamide () lacks heterocyclic substituents but retains the methoxybenzene sulfonamide core, demonstrating herbicidal activity. This highlights the role of heterocyclic appendages in modulating bioactivity.
Physicochemical Properties
- Solubility and Stability : The thiophene sulfonyl group likely increases hydrophobicity compared to simpler benzenesulfonamides (). However, the methoxy and methyl groups on the benzene ring could improve solubility in polar solvents.
- Stereochemical Considerations: The (R)-configured analogue in achieved higher yield (86%) than its non-chiral counterpart (53%), suggesting that stereochemistry influences reaction efficiency—a factor relevant to the target compound’s synthesis if chiral centers exist.
Q & A
What are the optimal synthetic routes and reaction conditions for preparing N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide with high purity?
The synthesis typically involves multi-step reactions, including sulfonylation of the thiophene ring, coupling with the furan-ethyl moiety, and final sulfonamide formation. Key steps include:
- Thiophene sulfonation : Use SOCl₂ or sulfur trioxide under controlled anhydrous conditions to avoid side reactions .
- Nucleophilic substitution : React the sulfonated thiophene with a furan-ethyl intermediate in polar aprotic solvents (e.g., DMF or DCM) at 50–70°C for 12–24 hours .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) to achieve >95% purity. Monitor reaction progress via TLC and HPLC .
How can researchers resolve contradictory biological activity data for this compound across different assays?
Contradictions often arise from assay-specific conditions (e.g., pH, co-solvents) or off-target interactions. Methodological recommendations:
- Standardize assay protocols : Use consistent cell lines (e.g., HEK293 for receptor binding) and solvent controls (DMSO ≤0.1% v/v) .
- Validate target engagement : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding to proposed targets .
- Control for solubility : Pre-screen solubility in assay buffers using dynamic light scattering (DLS) to avoid false negatives due to aggregation .
What advanced structural characterization techniques are critical for confirming the compound’s regiochemistry and stereochemistry?
- X-ray crystallography : Resolve absolute configuration, particularly for the sulfonamide and thiophene moieties .
- 2D NMR (HSQC, HMBC) : Assign coupling between the furan C-2 proton and the ethyl chain’s CH₂ group to confirm connectivity .
- High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., C₁₉H₂₁NO₆S₃) with <2 ppm error .
How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Core modifications : Introduce substituents at the benzene ring’s 5-methyl position (e.g., halogens, nitro groups) to assess electronic effects on target binding .
- Heterocycle replacement : Swap thiophene with pyrrole or furan to evaluate π-stacking or hydrogen-bonding contributions .
- Sulfonamide bioisosteres : Replace the sulfonamide with phosphonamides or tetrazoles to modulate pharmacokinetics .
What computational strategies are effective for predicting this compound’s potential drug targets?
- Molecular docking : Use AutoDock Vina with crystal structures of sulfonamide-sensitive enzymes (e.g., carbonic anhydrase IX) .
- Pharmacophore modeling : Identify essential features (e.g., sulfonamide’s H-bond acceptors, aromatic π-systems) using Schrödinger’s Phase .
- ADMET prediction : Apply SwissADME to forecast blood-brain barrier permeability and CYP450 interactions, prioritizing targets within the CNS .
How should researchers address stability and degradation issues during long-term storage?
- Condition optimization : Store lyophilized powder at –80°C under argon to prevent oxidation of the thiophene ring .
- Degradation profiling : Use accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to identify hydrolysis products (e.g., sulfonic acid derivatives) .
- Formulation : Encapsulate in cyclodextrins or liposomes to enhance aqueous stability .
What analytical methods are recommended for quantifying this compound in complex biological matrices?
- LC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with a mobile phase of 0.1% formic acid in acetonitrile/water. Use [¹³C₆]-labeled analog as an internal standard .
- Microsampling : Validate dried blood spot (DBS) techniques for in vivo pharmacokinetic studies, ensuring linearity across 1–1000 ng/mL .
How can enantiomeric purity be ensured during asymmetric synthesis of chiral intermediates?
- Chiral chromatography : Use a Chiralpak IC-3 column (3 µm) with n-hexane/isopropanol (85:15) to resolve R/S enantiomers .
- Circular dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with DFT-simulated curves .
What strategies mitigate off-target effects in in vivo models?
- Dose escalation studies : Determine the maximum tolerated dose (MTD) in rodents using a 7-day toxicity protocol .
- Transcriptomic profiling : Apply RNA-seq to liver and kidney tissues post-administration to identify unintended pathway activation .
How can researchers leverage this compound’s electronic properties for materials science applications?
- Conductivity studies : Measure charge-carrier mobility in organic thin-film transistors (OTFTs) using the thiophene sulfonyl group as an electron-withdrawing moiety .
- OLED fabrication : Co-deposit with Ir(III) complexes to assess electroluminescence efficiency in blue-emitting layers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
